But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine
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Overview
Description
But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine is a chemical compound that combines the properties of but-2-enedioic acid and 1-[(2-methoxyphenyl)methyl]piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine typically involves the reaction of but-2-enedioic acid with 1-[(2-methoxyphenyl)methyl]piperazine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine include other piperazine derivatives and but-2-enedioic acid derivatives. Examples include:
- 1-(3-chlorophenyl)piperazine
- 1-(2-methoxyphenyl)piperazine
- But-2-enedioic acid derivatives with different substituents .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, including its potential use as a therapeutic agent and as a versatile reagent in chemical synthesis .
Properties
CAS No. |
55037-83-7 |
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Molecular Formula |
C16H22N2O5 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
but-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H18N2O.C4H4O4/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14;5-3(6)1-2-4(7)8/h2-5,13H,6-10H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
KAUHVADGTRARLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNCC2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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